molecular formula C9H8N2O3 B8455154 5-Cyano-6-methoxy-4-methylpicolinic acid CAS No. 1346576-28-0

5-Cyano-6-methoxy-4-methylpicolinic acid

Cat. No.: B8455154
CAS No.: 1346576-28-0
M. Wt: 192.17 g/mol
InChI Key: JBWKQLUTIXAWOX-UHFFFAOYSA-N
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Description

5-Cyano-6-methoxy-4-methylpicolinic acid is a pyridine derivative featuring a carboxylic acid group at the 2-position, with additional substituents at the 4-, 5-, and 6-positions: a methyl group (4-), a cyano group (5-), and a methoxy group (6-). These functional groups confer distinct electronic and steric properties to the molecule. The cyano group is strongly electron-withdrawing, the methoxy group is electron-donating via resonance, and the methyl group provides steric bulk and weak electron donation.

Properties

CAS No.

1346576-28-0

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

5-cyano-6-methoxy-4-methylpyridine-2-carboxylic acid

InChI

InChI=1S/C9H8N2O3/c1-5-3-7(9(12)13)11-8(14-2)6(5)4-10/h3H,1-2H3,(H,12,13)

InChI Key

JBWKQLUTIXAWOX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C#N)OC)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Functional Group Variations

The table below compares key structural features of 5-cyano-6-methoxy-4-methylpicolinic acid with analogs from the provided evidence:

Compound Name Substituents (Positions) Core Ring Key Functional Groups Evidence Source
This compound 4-Me, 5-CN, 6-OMe, 2-COOH Pyridine Cyano, Methoxy, Methyl, Carboxylic Acid N/A
6-((Methylsulfonyl)methyl)picolinic acid (6) 6-(SO₂Me), 2-COOH Pyridine Sulfonylmethyl, Carboxylic Acid
3-Cyano-5-methoxyisonicotinic acid 3-CN, 5-OMe, 4-COOH Pyridine* Cyano, Methoxy, Carboxylic Acid
2-Chloro-6-methylpyrimidine-4-carboxylic acid 2-Cl, 6-Me, 4-COOH Pyrimidine Chloro, Methyl, Carboxylic Acid
4-Chloro-5-methylpicolinic acid 4-Cl, 5-Me, 2-COOH Pyridine Chloro, Methyl, Carboxylic Acid

*Isonicotinic acid has the carboxylic acid at the 4-position of pyridine, unlike picolinic acid (2-position).

Key Observations:
  • Ring Systems : Unlike pyrimidine-based analogs (e.g., 2-chloro-6-methylpyrimidine-4-carboxylic acid ), pyridine derivatives like the target compound exhibit different aromaticity and electronic effects, influencing reactivity and interaction with biological targets.
  • Substituent Effects: Cyano vs. Methoxy vs. Methyl: The methoxy group at position 6 (target compound) introduces steric hindrance and moderate electron donation, contrasting with the methyl group in 4-chloro-5-methylpicolinic acid . Positional Isomerism: 3-Cyano-5-methoxyisonicotinic acid has a carboxylic acid at the 4-position (isonicotinic acid scaffold), reducing its metal-chelating capacity compared to picolinic acid derivatives.

Physicochemical Properties

  • Acidity: The electron-withdrawing cyano group at position 5 likely increases the acidity of the carboxylic acid group compared to methyl- or chloro-substituted analogs (e.g., 4-chloro-5-methylpicolinic acid ).
  • Solubility: The methoxy group improves solubility in polar organic solvents, while the methyl and cyano groups reduce water solubility. This contrasts with sulfonamide derivatives (e.g., compound 7 ), which are more hydrophilic due to sulfonamide’s hydrogen-bonding capacity.

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